3-Nitrobenzamidine hydrochloride
Overview
Description
3-Nitrobenzamidine hydrochloride: is an organic compound with the molecular formula C₇H₈ClN₃O₂ and a molecular weight of 201.61 g/mol . It is a light yellow microcrystalline powder that is used primarily as a reagent in various chemical syntheses . The compound is known for its applications in the synthesis of complex organic molecules and its role in scientific research .
Scientific Research Applications
3-Nitrobenzamidine hydrochloride is widely used in scientific research due to its versatility:
Safety and Hazards
3-Nitrobenzamidine hydrochloride is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3, Target Organs - Respiratory system) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Mechanism of Action
Target of Action
It’s structurally similar compound, benzamidine, is known to interact with various enzymes such as trypsin, kallikrein, and urokinase-type plasminogen activator . These enzymes play crucial roles in various biological processes including digestion, blood clotting, and cell signaling.
Mode of Action
Based on its structural similarity to benzamidine, it may interact with its targets by forming hydrogen bonds with the active sites of the enzymes, thereby modulating their activity .
Biochemical Pathways
Given its potential enzymatic targets, it could influence pathways related to digestion, blood coagulation, and cell signaling .
Biochemical Analysis
Biochemical Properties
3-Nitrobenzamidine hydrochloride plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of complex organic compounds . It interacts with enzymes such as trypsin and other serine proteases, acting as a reversible competitive inhibitor . This interaction is crucial for studying enzyme kinetics and inhibition mechanisms. The compound’s ability to form stable complexes with these enzymes makes it a valuable tool in biochemical research.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For instance, its inhibition of serine proteases can lead to altered proteolytic activity, impacting processes such as cell proliferation, apoptosis, and differentiation. The compound’s effects on gene expression and cellular metabolism are areas of active research, with potential implications for understanding disease mechanisms and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. It binds to the active site of serine proteases, forming a reversible complex that inhibits enzyme activity This inhibition can be attributed to the compound’s structural similarity to the enzyme’s natural substrates, allowing it to compete effectively for binding
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under adverse conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for chronic exposure and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as tissue damage or systemic toxicity. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is both effective and safe. These findings are essential for determining appropriate dosages for experimental and therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized through pathways involving reduction, conjugation, and excretion. Its interactions with metabolic enzymes can affect metabolic flux and metabolite levels, potentially influencing overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Its distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and structures. This localization is essential for understanding the compound’s mechanism of action and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzamidine hydrochloride can be synthesized through the reaction of 3-nitrobenzonitrile with ammonium chloride in the presence of a suitable solvent . The reaction typically involves the following steps:
Amidination Reaction: 3-nitrobenzonitrile is reacted with ammonium chloride to form 3-nitrobenzamidine.
Hydrochloride Formation: The resulting 3-nitrobenzamidine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzamidine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Comparison with Similar Compounds
Benzamidine hydrochloride: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzamidine hydrochloride: Similar but with the nitro group in the para position, affecting its reactivity and interaction with enzymes.
Uniqueness: 3-Nitrobenzamidine hydrochloride is unique due to the presence of the nitro group in the meta position, which influences its chemical reactivity and biological activity . This positional difference makes it a valuable reagent in specific synthetic and research applications .
Properties
IUPAC Name |
3-nitrobenzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2.ClH/c8-7(9)5-2-1-3-6(4-5)10(11)12;/h1-4H,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNQVJWYIUJWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971847 | |
Record name | 3-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56406-50-9 | |
Record name | Benzenecarboximidamide, 3-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56406-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 56406-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrobenzamidinium hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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